molecular formula C19H37NO5 B14804971 Methyl 9-hydroxy-10-nitrooctadecanoate

Methyl 9-hydroxy-10-nitrooctadecanoate

Cat. No.: B14804971
M. Wt: 359.5 g/mol
InChI Key: HUACATAATUGCDR-UHFFFAOYSA-N
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Description

Methyl 9-hydroxy-10-nitrooctadecanoate: is a chemical compound with the molecular formula C19H37NO5 and a molecular weight of 359.50078 g/mol This compound is characterized by the presence of a hydroxyl group at the 9th position and a nitro group at the 10th position on an octadecanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-hydroxy-10-nitrooctadecanoate typically involves the nitration of methyl 9-hydroxy-octadecanoate. The reaction conditions for this nitration process include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 10th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is followed by purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-hydroxy-10-nitrooctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 9-hydroxy-10-nitrooctadecanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 9-hydroxy-10-nitrooctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 9-Hydroxy-10-nitrooctadecanoic acid
  • 9-Hydroxy-10-nitrooctadecadienoic acid
  • 9-Hydroxy-10-nitrooctadecatrienoic acid

Uniqueness

Methyl 9-hydroxy-10-nitrooctadecanoate is unique due to its specific substitution pattern and the presence of both hydroxyl and nitro groups on the octadecanoate chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C19H37NO5

Molecular Weight

359.5 g/mol

IUPAC Name

methyl 9-hydroxy-10-nitrooctadecanoate

InChI

InChI=1S/C19H37NO5/c1-3-4-5-6-8-11-14-17(20(23)24)18(21)15-12-9-7-10-13-16-19(22)25-2/h17-18,21H,3-16H2,1-2H3

InChI Key

HUACATAATUGCDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)OC)O)[N+](=O)[O-]

Origin of Product

United States

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